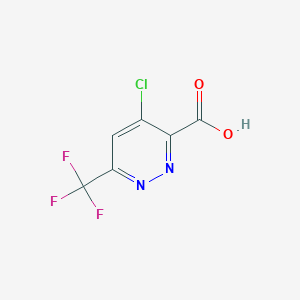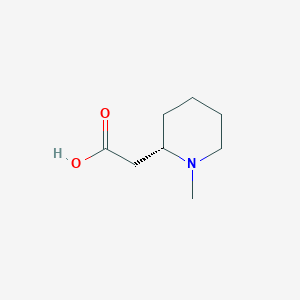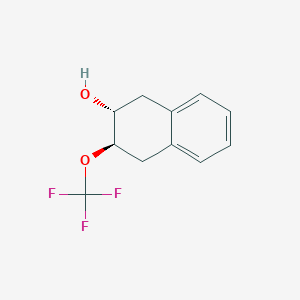
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a trifluoromethoxy group attached to a tetrahydronaphthalen-2-ol backbone, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods leverage advanced catalytic systems and optimized reaction conditions to ensure consistent product quality and minimize waste.
化学反応の分析
Types of Reactions
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethanesulfonic anhydride or trifluoromethyl iodide are employed for introducing the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate enzyme activity and receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R,3R)-Dihydromyricetin: A natural flavonoid with antioxidant and lipid-lowering activities.
(2R,3R)-Tetrahydronaphthalen-2-ol: A structurally similar compound without the trifluoromethoxy group.
Uniqueness
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC名 |
(2R,3R)-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-4,9-10,15H,5-6H2/t9-,10-/m1/s1 |
InChIキー |
ZJSCCUUGKVHTIR-NXEZZACHSA-N |
異性体SMILES |
C1[C@H]([C@@H](CC2=CC=CC=C21)OC(F)(F)F)O |
正規SMILES |
C1C(C(CC2=CC=CC=C21)OC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


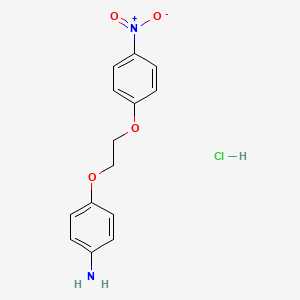
![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)


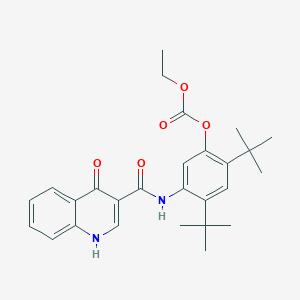

![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
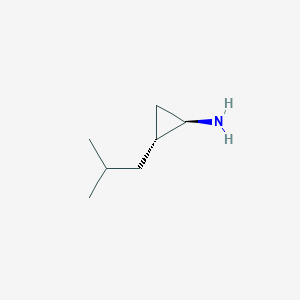
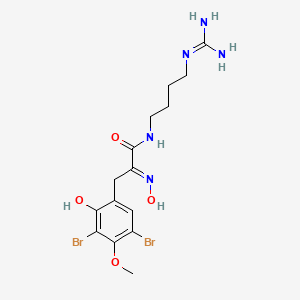
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B13352251.png)
